
4-(吡嗪-2-羰基)-3,4-二氢喹喔啉-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one” is a derivative of pyrazine-2-carboxylic acid . Pyrazine-2-carboxylic acid is an endogenous metabolite of L-tryptophan that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
Synthesis Analysis
The synthesis of pyrazine carboxamide derivatives, such as “4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one”, involves the condensation of pyrazine-2-carboxylic acid chloride with various substituted amino pyridines . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produces pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .科学研究应用
Antimicrobial Activity
Pyrazine carboxamide derivatives, which include “4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one”, have been reported to possess diverse pharmacological activities including antimicrobial activity . These compounds have shown significant effects against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi .
Antifungal Activity
In addition to their antimicrobial properties, these compounds have also demonstrated antifungal activity . This suggests potential for treating various fungal infections or in the development of antifungal agents .
Antimycobacterial Activity
Compounds derived from “4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one” have been found to exhibit significant antimycobacterial activity . This includes activity against Mycobacterium tuberculosis, a major causative agent of tuberculosis .
Antioxidant Activity
Some derivatives of “4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one” have shown good antioxidant activity . This suggests potential use in the prevention of diseases related to oxidative stress .
Anti-Diabetic Properties
“(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid”, a derivative of “4-(pyrazine-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one”, is a structural analog of the common anti-diabetic drug metformin. It has been studied for its potential therapeutic applications in the treatment of type 2 diabetes.
Potential in Cancer Research
The compound “N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide”, synthesized through the reaction involving “(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid”, has been evaluated for its antibacterial, antifungal, and anticancer activities. This research opens up possibilities for the use of such compounds in cancer research, especially considering their antimicrobial and potential anticancer properties.
Obesity Treatment
“(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” has also been studied for its potential therapeutic applications in the treatment of obesity. This suggests potential use in the development of weight management therapies.
Other Metabolic Diseases
In addition to diabetes and obesity, “(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” has been studied for its potential therapeutic applications in the treatment of other metabolic diseases. This suggests a wide range of potential medical applications for this compound.
安全和危害
属性
IUPAC Name |
4-(pyrazine-2-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-12-8-17(11-4-2-1-3-9(11)16-12)13(19)10-7-14-5-6-15-10/h1-7H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSGOTDTFFATSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Fluorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2649841.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2649842.png)
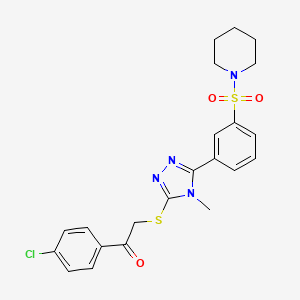
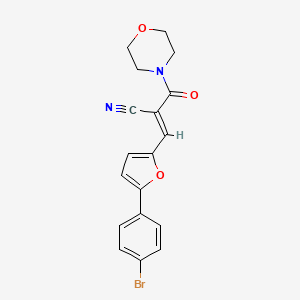

![(4-methyl-1,2,3-thiadiazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2649850.png)
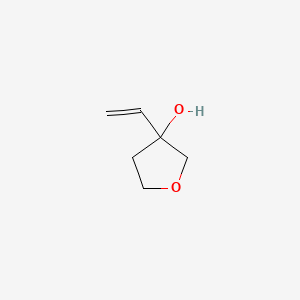
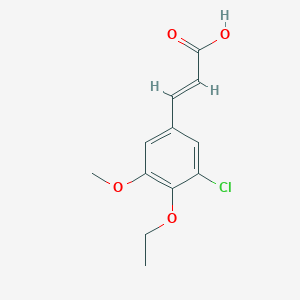
![7-Methylthieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2649856.png)
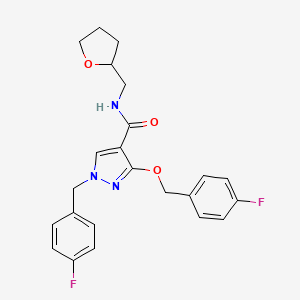

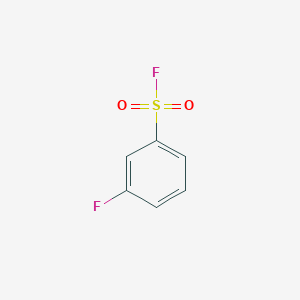
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2649863.png)